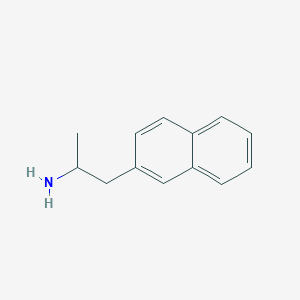

1-(Naphthalen-2-yl)propan-2-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H15N |

|---|---|

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

1-naphthalen-2-ylpropan-2-amine |

InChI |

InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3 |

Clave InChI |

UPQSZFKXKRKCGZ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=CC2=CC=CC=C2C=C1)N |

Origen del producto |

United States |

Novel synthesis methods for 1-(Naphthalen-2-yl)propan-2-amine

An In-Depth Technical Guide to the Synthesis of 1-(Naphthalen-2-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive exploration of synthetic methodologies for 1-(naphthalen-2-yl)propan-2-amine (also known as 2-naphthylisopropylamine), a key structural motif in medicinal chemistry and pharmacological research. As drug development professionals and researchers require robust and reproducible synthetic routes, this document details two primary, field-proven pathways: modern direct reductive amination and the classical Leuckart-Wallach reaction. The guide begins with a retrosynthetic analysis to logically deconstruct the target molecule, followed by a detailed synthesis of the crucial ketone intermediate, 1-(naphthalen-2-yl)propan-2-one. Each subsequent amination method is presented with an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and process flow visualizations. This document is designed to serve as a practical and authoritative resource, grounding its protocols in established chemical literature to ensure scientific integrity and successful implementation in a laboratory setting.

Introduction and Retrosynthetic Strategy

1-(Naphthalen-2-yl)propan-2-amine is a compound of significant interest due to its structural relationship to pharmacologically active molecules.[1] Its synthesis requires a strategic approach to construct the C-N bond and assemble the propan-2-amine side chain onto the naphthalene core. A logical retrosynthetic analysis reveals that the most direct pathways to this primary amine involve the transformation of a ketone precursor.

The primary C-N bond disconnection points directly to 1-(naphthalen-2-yl)propan-2-one (commonly, 2-naphthylacetone) as the key intermediate. This ketone can be converted to the target amine via either direct reductive amination or the Leuckart-Wallach reaction. The ketone itself can be synthesized from a simpler starting material, 2-naphthaldehyde, through a Darzens condensation followed by hydrolysis and decarboxylation, which effectively adds the required acetone fragment.

Caption: Retrosynthetic analysis of 1-(Naphthalen-2-yl)propan-2-amine.

This guide will first detail the synthesis of the 2-naphthylacetone precursor before elaborating on the two divergent amination pathways.

Synthesis of Key Intermediate: 1-(Naphthalen-2-yl)propan-2-one

The most versatile approach to synthesizing the ketone intermediate from a common starting material like 2-naphthaldehyde is a two-stage process initiated by the Darzens glycidic ester condensation.[2]

Principle and Causality

The Darzens condensation is a powerful carbon-carbon bond-forming reaction where a base mediates the reaction between a carbonyl compound (2-naphthaldehyde) and an α-halo ester (ethyl 2-chloropropionate) to form an α,β-epoxy ester, also known as a glycidic ester.[3] The base deprotonates the α-carbon of the haloester, creating a resonance-stabilized enolate. This nucleophile attacks the aldehyde carbonyl, and the resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to displace the chloride and form the epoxide ring.

The subsequent step involves the saponification (hydrolysis) of the ethyl ester to a carboxylate salt using a strong base like sodium hydroxide.[4] Acidification then protonates the carboxylate and induces a ring-opening decarboxylation. The epoxide ring opens, and the unstable β-keto acid intermediate loses carbon dioxide to yield the target ketone.[5] This sequence is a reliable method for converting an aldehyde into a methyl ketone with one additional carbon.

Caption: Workflow for the synthesis of 2-Naphthylacetone.

Detailed Experimental Protocol

(Based on the well-established procedure for analogous aromatic aldehydes.[4])

Stage 1: Synthesis of Ethyl 3-(naphthalen-2-yl)-2-methyloxirane-2-carboxylate

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthaldehyde (15.6 g, 0.1 mol) and ethyl 2-chloropropionate (17.8 g, 0.13 mol) dissolved in 100 mL of anhydrous toluene.

-

Base Addition: Cool the mixture to 10-15°C using an ice-water bath. Prepare a solution of sodium methoxide by carefully adding sodium metal (3.45 g, 0.15 mol) to 50 mL of anhydrous methanol under nitrogen. Once the sodium has fully reacted, add this solution dropwise to the toluene mixture via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 15°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

-

Workup and Isolation: Quench the reaction by slowly pouring the mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude glycidic ester as a viscous oil. This crude product is typically of sufficient purity for the next step.

Stage 2: Saponification and Decarboxylation to 1-(Naphthalen-2-yl)propan-2-one

-

Saponification: Dissolve the crude glycidic ester from the previous step in 100 mL of ethanol in a 500 mL round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 50 mL of water.

-

Heating: Heat the mixture to reflux (approximately 80-90°C) and stir for 4 hours. Monitor the disappearance of the ester spot by TLC.

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water. Slowly and carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while stirring in a well-ventilated fume hood (CO₂ evolution will occur). An oil will separate.

-

Extraction: Heat the acidified mixture gently to 50-60°C for 30 minutes to ensure complete decarboxylation. Cool to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate gradient) to yield pure 1-(naphthalen-2-yl)propan-2-one.

Method 1: Direct Reductive Amination

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds.[6] Its main advantage is the direct conversion without the isolation of the intermediate imine, which can be unstable.

Principle and Causality

This reaction proceeds in two key steps within the same reaction vessel:

-

Imine Formation: The ketone (1-(naphthalen-2-yl)propan-2-one) reacts with an ammonia source, such as ammonium acetate or ammonium formate, under weakly acidic conditions to form an intermediate iminium ion via a hemiaminal intermediate. The equilibrium is driven forward by the subsequent reduction step.

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to the corresponding C-N single bond of the amine.

The choice of reducing agent is critical. A mild reductant like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is selective for the protonated imine (iminium ion) over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[7] Ammonium acetate serves as both the nitrogen source and a buffer to maintain the optimal pH (around 6-7) for imine formation.[8]

| Parameter | Condition | Rationale |

| Nitrogen Source | Ammonium Acetate (NH₄OAc) | Provides ammonia (NH₃) in equilibrium and buffers the reaction to a weakly acidic pH optimal for imine formation. |

| Reducing Agent | NaBH₃CN | Selectively reduces the iminium ion intermediate over the starting ketone, maximizing yield and minimizing alcohol byproduct.[7] |

| Solvent | Methanol (MeOH) | Good solvent for all reactants and does not react with NaBH₃CN. |

| Temperature | Room Temperature to 40°C | Mild conditions are sufficient, preventing side reactions. |

| pH | ~6 | Catalyzes carbonyl protonation to facilitate nucleophilic attack by ammonia but is not so acidic as to fully protonate the amine nucleophile. |

Detailed Experimental Protocol

(Based on established procedures for reductive amination with NaBH₃CN.[8])

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-(naphthalen-2-yl)propan-2-one (9.21 g, 50 mmol) and ammonium acetate (19.3 g, 250 mmol, 5 equivalents) in 150 mL of anhydrous methanol.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial equilibrium formation of the imine/iminium ion.

-

Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (3.46 g, 55 mmol, 1.1 equivalents) in 20 mL of anhydrous methanol. Add this solution to the reaction mixture dropwise over 15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction's completion by TLC or GC-MS, observing the disappearance of the starting ketone.

-

Quench and Workup: Carefully pour the reaction mixture into 300 mL of water. Make the solution basic (pH > 10) by the slow addition of 2M sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure 1-(naphthalen-2-yl)propan-2-amine.

Method 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives, most commonly ammonium formate, as both the nitrogen source and the reducing agent.[9][10]

Principle and Causality

This reaction is typically performed at high temperatures (150-200°C) without a solvent. The mechanism involves several stages:

-

Imine/Enamine Formation: The ketone reacts with ammonia (generated from the decomposition of ammonium formate) to form an imine or enamine intermediate.

-

Reduction via Hydride Transfer: Formic acid or the formate ion acts as a hydride donor, reducing the imine to an N-formyl derivative. This step is irreversible due to the loss of carbon dioxide.

-

Hydrolysis: The resulting N-formyl amide is stable under the reaction conditions and must be hydrolyzed in a separate step, typically by heating with a strong acid (like HCl), to yield the final primary amine.[9]

The use of a large excess of ammonium formate is crucial to drive the reaction towards the product. The high temperature is necessary to facilitate both the decomposition of ammonium formate and the hydride transfer step.

Caption: Mechanism overview of the Leuckart-Wallach Reaction.

Detailed Experimental Protocol

(Based on general procedures for the Leuckart reaction.[11][12])

Stage 1: Formation of N-formyl-1-(naphthalen-2-yl)propan-2-amine

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a heating mantle, combine 1-(naphthalen-2-yl)propan-2-one (9.21 g, 50 mmol) and ammonium formate (31.5 g, 500 mmol, 10 equivalents).

-

Heating: Heat the mixture slowly in an oil bath to 160-170°C. The mixture will melt and begin to reflux as water and formic acid are produced and evolve. Maintain this temperature for 5-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and extract the mixture with toluene (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-formyl amide. This intermediate is often used in the next step without further purification.

Stage 2: Hydrolysis to 1-(Naphthalen-2-yl)propan-2-amine

-

Hydrolysis Setup: Transfer the crude N-formyl amide to a 250 mL round-bottom flask. Add 100 mL of 20% aqueous hydrochloric acid.

-

Heating: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

-

Workup: Cool the solution in an ice bath. Make the solution strongly basic (pH > 12) by the slow and careful addition of concentrated sodium hydroxide solution. The free amine will separate, often as an oil or solid.

-

Extraction and Purification: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography as described in Method 1.

Characterization of 1-(Naphthalen-2-yl)propan-2-amine

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

-

Molecular Formula: C₁₃H₁₅N

-

Molar Mass: 185.27 g/mol [1]

-

Appearance: Typically an oil or low-melting solid.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The spectrum should exhibit signals corresponding to all 15 protons.

-

Aromatic Region (δ ~7.3-7.9 ppm): A complex multiplet pattern corresponding to the 7 protons of the naphthalene ring system.[13]

-

Methine Proton (CH-N, δ ~3.1-3.4 ppm): A multiplet corresponding to the single proton on the carbon bearing the amine group.

-

Methylene Protons (CH₂-Ar, δ ~2.7-2.9 ppm): A doublet corresponding to the two protons adjacent to the naphthalene ring.

-

Amine Protons (NH₂, δ ~1.5-2.5 ppm): A broad singlet for the two amine protons; the chemical shift can vary depending on concentration and solvent.

-

Methyl Protons (CH₃, δ ~1.2-1.4 ppm): A doublet corresponding to the three protons of the methyl group.[14][15]

-

-

¹³C NMR (Carbon NMR): The spectrum should show the expected number of distinct carbon signals.

-

Aromatic Region (δ ~125-136 ppm): Multiple signals for the 10 carbons of the naphthalene ring.

-

Aliphatic Region: Signals for the methine carbon (δ ~48-52 ppm), methylene carbon (δ ~42-46 ppm), and methyl carbon (δ ~22-25 ppm).

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic weak-to-medium bands for a primary amine in the 3300-3400 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A medium absorption around 1590-1650 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

-

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of 1-(naphthalen-2-yl)propan-2-amine, starting from the common precursor 2-naphthaldehyde. The modern reductive amination approach offers mild conditions, high selectivity, and one-pot convenience, making it suitable for many research applications. The classical Leuckart-Wallach reaction, while requiring more forceful conditions, remains a viable and historically significant alternative. By providing detailed, step-by-step protocols grounded in established chemical principles and literature, this document equips researchers and drug development professionals with the practical knowledge required to confidently synthesize this important molecular scaffold.

References

-

Kadyrov, R., & Riermeier, T. H. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 42(44), 5472-5474. [Link]

-

Wikipedia. (n.d.). Naphthylaminopropane. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved February 22, 2026, from [Link]

-

Grokipedia. (n.d.). Leuckart reaction. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved February 22, 2026, from [Link]

-

Master Organic Chemistry. (2017). Darzens Condensation. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved February 22, 2026, from [Link]

-

Vaia. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation.... Retrieved February 22, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 22, 2026, from [Link]

-

Slanina, T., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(3), 1549. [Link]

-

PubChemLite. (n.d.). N-(1-phenylpropan-2-yl)naphthalen-2-amine. Retrieved February 22, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved February 22, 2026, from [Link]

-

Chemistry Steps. (2024). Reductive Amination. Retrieved February 22, 2026, from [Link]

- Yang, L., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.

-

Ali, M. A., & Siddiqui, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-36. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.

-

ScienceMadness Discussion Board. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved February 22, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved February 22, 2026, from [Link]

Sources

- 1. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. grokipedia.com [grokipedia.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. mdpi.com [mdpi.com]

- 13. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(Naphthalen-2-yl)propan-2-amine: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(naphthalen-2-yl)propan-2-amine (also known as 2-naphthylisopropylamine or PAL-287), a research chemical belonging to the amphetamine and naphthylaminopropane families.[1] This document details the compound's core chemical and physical properties, outlines established synthetic methodologies with a focus on the underlying chemical principles, and provides in-depth protocols for its characterization and analysis using modern spectroscopic and chromatographic techniques. The guide is intended to serve as a vital resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Chemical Identity

1-(Naphthalen-2-yl)propan-2-amine is a primary amine featuring a naphthalene ring system linked to a propane-2-amine moiety. This structure is an isomer of 1-(naphthalen-1-yl)propan-2-amine and is of significant interest in pharmacological research.[1] It has been investigated for its potential in treating alcohol and stimulant addiction.[1] The compound's lipophilic naphthalene group combined with a protonatable amine makes it a candidate for interacting with biological targets.

Chemical Structure:

Caption: Chemical structure of 1-(Naphthalen-2-yl)propan-2-amine.

| Identifier | Value | Source |

| IUPAC Name | 1-(Naphthalen-2-yl)propan-2-amine | [1] |

| CAS Number | 2970-82-3 (unverified) | N/A |

| Molecular Formula | C₁₃H₁₅N | [1][2] |

| Molecular Weight | 185.27 g/mol | [1][2] |

| Synonyms | 2-Naphthylisopropylamine, NIPA, PAL-287 | [1] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 1-(naphthalen-2-yl)propan-2-amine is achieved through reductive amination of the corresponding ketone precursor, 1-(naphthalen-2-yl)propan-2-one.[3][4][5] This method is favored for its high yields and operational simplicity.

Synthetic Approach: Reductive Amination

Reductive amination is a powerful transformation in organic chemistry that converts a carbonyl group (ketone or aldehyde) into an amine.[3] The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the target amine.[6]

Expert Insight: The choice of a reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[5][7] This selectivity ensures that the reduction primarily targets the imine intermediate as it is formed.

A classic alternative is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] This one-pot reaction is driven by heat and proceeds through an N-formyl amide intermediate, which is then hydrolyzed to yield the primary amine.[8] While historically significant, this method often requires high temperatures and can lead to byproducts.[9][10]

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Reductive Amination)

Materials:

-

1-(Naphthalen-2-yl)propan-2-one

-

Ammonium acetate (or another ammonia source)

-

Methanol (anhydrous)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(naphthalen-2-yl)propan-2-one (1.0 eq) and a molar excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol. Stir the solution at room temperature.

-

Imine Formation: Allow the mixture to stir for approximately 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

-

Quenching and Workup: Carefully acidify the reaction mixture with dilute HCl to a pH of ~2 to destroy any excess reducing agent. Stir for 30 minutes.

-

Basification and Extraction: Basify the mixture with aqueous NaOH solution to a pH of >12. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel or by recrystallization of its salt form (e.g., hydrochloride) to obtain the final product with high purity.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(naphthalen-2-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.4-8.0 ppm. The aliphatic protons of the propan-2-amine side chain will appear in the upfield region (typically 1.0-3.5 ppm). Key signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the amine, and a multiplet for the methylene protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the ten unique carbons of the naphthalene ring system and the three carbons of the side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): This technique will typically show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (185.12).

-

Electrospray Ionization (ESI-MS): In positive ion mode, ESI-MS will show a protonated molecule [M+H]⁺ at an m/z of approximately 186.13.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A characteristic broad or sharp peak (or a doublet for primary amines) in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[11]

Expert Insight: A reversed-phase C18 column is highly effective for analyzing aromatic amines.[11] A gradient elution method using a mobile phase of acetonitrile and water (often with a modifier like phosphoric acid or formic acid to ensure the amine is protonated and improve peak shape) provides excellent separation and quantification.[11] UV detection is suitable due to the strong absorbance of the naphthalene chromophore.

Typical HPLC Conditions:

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Detection: UV at a wavelength where naphthalene absorbs strongly (e.g., 220 nm or 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

Caption: Analytical workflow for purity determination by HPLC.

Pharmacological Context

1-(Naphthalen-2-yl)propan-2-amine (PAL-287) has been identified as a potent monoamine oxidase A (MAO-A) inhibitor.[1] Additionally, it acts as an agonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋ receptors.[1] Its failure to substitute for dextroamphetamine in animal studies suggests it may lack significant psychostimulant effects, which is a point of interest for its potential therapeutic applications.[1]

Conclusion

This guide has provided a detailed technical overview of 1-(naphthalen-2-yl)propan-2-amine, from its synthesis via reductive amination to its comprehensive characterization. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and analyze this compound. Adherence to these methodologies ensures the production of high-purity material suitable for further chemical and pharmacological investigation.

References

-

Naphthylaminopropane - Wikipedia. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Leuckart reaction - Grokipedia. [Link]

-

Leuckart reaction - Wikipedia. [Link]

-

1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

Reductive Amination - Wordpress. [Link]

Sources

- 1. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 2. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 1-(Naphthalen-2-yl)propan-2-amine

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-(Naphthalen-2-yl)propan-2-amine (also known as Naphthylaminopropane or PAL-287), a compound of significant interest in medicinal chemistry and pharmacology.[1] For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present the data in a clear, accessible format to guide researchers in their analytical endeavors.

Introduction: The Analytical Imperative

1-(Naphthalen-2-yl)propan-2-amine is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) that has been investigated for its therapeutic potential.[1] Its structure, comprising a rigid, aromatic naphthalene core linked to a flexible propan-2-amine sidechain, dictates its biological activity. Accurate and unambiguous characterization of this molecule is the bedrock of reliable research, ensuring that biological findings are attributed to the correct chemical entity. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's structure, making them indispensable tools in synthetic chemistry and drug development. This guide serves as a practical reference for acquiring and interpreting the key spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting any spectrum is to first deconstruct the molecule into its constituent functional groups and structural motifs.

Caption: Labeled structure of 1-(Naphthalen-2-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic naphthalene protons and the aliphatic sidechain protons. The integration of these signals should correspond to the number of protons in each environment.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Aromatic (7H) | 7.2 - 8.0 | Multiplets (m) | Protons on the naphthalene ring exist in a complex electronic environment, leading to multiple overlapping signals in the characteristic aromatic region.[2][3] |

| Cβ-H (1H) | 3.0 - 3.5 | Multiplet (m) | This methine proton is adjacent to both the CH₂ group and the CH₃ group, resulting in complex splitting. Its proximity to the electronegative nitrogen atom shifts it downfield. |

| Cα-H₂ (2H) | 2.8 - 3.1 | Doublet (d) | These benzylic protons are adjacent to the Cβ methine proton, causing them to appear as a doublet. The electron-withdrawing naphthalene ring deshields them. |

| N H₂ (2H) | 1.5 - 2.5 | Broad Singlet (br s) | Amine protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. This peak will disappear upon shaking the sample with D₂O.[4] |

| Cγ-H₃ (3H) | 1.1 - 1.4 | Doublet (d) | This methyl group is split into a doublet by the single adjacent Cβ proton, according to the n+1 rule.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be non-equivalent, yielding 13 distinct signals.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic Quaternary (C) | 130 - 140 | The four non-protonated carbons of the naphthalene ring appear in this region, typically with lower intensity.[6] |

| Aromatic Methine (CH) | 122 - 129 | The six protonated carbons of the naphthalene ring will resonate in this characteristic range.[2][6] |

| C β (CH) | 48 - 55 | This carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift.[7] |

| C α (CH₂) | 40 - 47 | The benzylic carbon experiences a downfield shift due to its proximity to the aromatic ring. |

| C γ (CH₃) | 20 - 25 | The terminal methyl carbon is the most upfield signal in the aliphatic region.[6] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity through proper sample preparation and instrument calibration.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a sufficient number of scans (e.g., 16 or 32) are typically used to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~240 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of 1-(Naphthalen-2-yl)propan-2-amine will be dominated by features from the amine and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3400 - 3250 | Medium, Sharp | As a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[9] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the naphthalene ring.[10] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the propan-2-amine sidechain.[11] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | This bending vibration is characteristic of primary amines.[9] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected from the stretching of the carbon-carbon double bonds within the naphthalene ring system.[12] |

| C-N Stretch | 1335 - 1250 | Medium | The stretching of the carbon-nitrogen bond. Being attached to an aromatic system influences its position.[9] |

| N-H Wag | 910 - 665 | Strong, Broad | This out-of-plane bending vibration is a strong and broad feature for primary and secondary amines.[9] |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to ionize and then fragment in a predictable manner.

| m/z Value | Proposed Fragment | Justification |

| 185 | [C₁₃H₁₅N]⁺˙ (Molecular Ion) | This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1][13] |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 141 | [C₁₁H₉]⁺ | (Base Peak) This highly stable naphthylmethyl cation is formed via alpha-cleavage, a very common and favorable fragmentation pathway for amines. The stability of this cation suggests it will be the most abundant fragment (the base peak). |

| 44 | [C₂H₆N]⁺ | The other product of the primary alpha-cleavage, the [CH(NH₂)CH₃]⁺ ion. This is a characteristic fragment for amines with this substitution pattern.[14] |

Visualizing the Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 1-(Naphthalen-2-yl)propan-2-amine.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

GC-MS Setup:

-

Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 280 °C) to ensure the compound elutes from the column.

-

MS Interface: The transfer line should be heated (e.g., 280 °C) to prevent condensation.

-

-

Data Acquisition:

-

Inject a small volume (1 µL) of the sample solution.

-

The MS will operate in EI mode (typically at 70 eV) and scan a mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

-

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 1-(Naphthalen-2-yl)propan-2-amine is a process of synergistic data interpretation. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups (amine and aromatic ring), and mass spectrometry verifies the molecular weight while revealing structural motifs through fragmentation. The predicted data and protocols within this guide provide a robust framework for researchers to confidently characterize this important molecule, ensuring the integrity and reproducibility of their scientific work. By understanding the principles behind the data, scientists can move beyond simple pattern recognition to a deeper, more authoritative understanding of the molecules they work with.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(1-phenylpropan-2-yl)naphthalen-2-amine. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine - Mass spectrum (electron ionization). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine - IR Spectrum. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthylaminopropane. Retrieved from [Link]

-

Supporting Information. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Naphthalen-2-yl)pentan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine - Mass spectrum (electron ionization). Retrieved from [Link]

Sources

- 1. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochemistry.org]

- 11. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation of 1-(Naphthalen-2-yl)propan-2-amine: A Crystallographic Guide

Topic: Crystal Structure Analysis of 1-(Naphthalen-2-yl)propan-2-amine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine (often abbreviated as 2-Naphthylisopropylamine or 2-NIPA) represents a critical scaffold in the development of monoamine releasing agents. Structurally analogous to amphetamine but possessing a fused naphthalene system, this molecule exhibits unique binding affinities for SERT, NET, and DAT transporters.

This guide provides a rigorous protocol for the solid-state characterization of 2-NIPA. Unlike simple phenethylamines, the bulkier naphthalene group introduces specific challenges in crystal packing and polymorphism. This document outlines the workflow from salt formation to absolute configuration determination via Single Crystal X-Ray Diffraction (SC-XRD).

Chemical Context & Pharmacophore Analysis

Before attempting crystallization, one must understand the conformational landscape. The molecule consists of a rigid, planar naphthalene moiety linked to a flexible ethylamine side chain with a chiral center at C2.

Structural Isomerism

Distinction from the 1-naphthyl isomer is critical.

-

Target: 2-yl isomer (Linear attachment, higher aspect ratio).

-

Impurity: 1-yl isomer (Kinked attachment, steric clash with side chain).

The "Folded" vs. "Extended" Hypothesis

In neurotransmitter analogs, the distance between the aromatic centroid and the amine nitrogen (

-

Extended Conformation: Anti-periplanar arrangement (Torsion

). Favored in solution. -

Folded Conformation: Gauche arrangement (Torsion

). Often stabilized in the solid state by cation-

Crystallization Protocol: The "Vapor Diffusion" Standard

The free base of 2-NIPA is an oil at room temperature. Successful diffraction requires the formation of a crystalline salt. The Hydrochloride (HCl) or Fumarate salts are the industry standards for this class.

Synthesis of the HCl Salt

-

Reagents: 2-NIPA free base (purified), Diethyl ether (anhydrous), 2M HCl in Diethyl ether.

-

Procedure:

-

Dissolve 100 mg of free base in 2 mL of anhydrous Et₂O.

-

Dropwise add 2M HCl/Et₂O with strong stirring until pH < 3.

-

White precipitate forms immediately. Filter and wash with cold ether.

-

Single Crystal Growth (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder. Vapor diffusion is required for X-ray quality prisms.

| Parameter | Specification | Rationale |

| Inner Vial (Solvent) | Methanol or Ethanol (1 mL) | High solubility for the amine salt. |

| Outer Vial (Precipitant) | Diethyl Ether or Hexane (5 mL) | Low solubility; volatile. |

| Temperature | 4°C (Refrigerated) | Slows diffusion rate, reducing nucleation sites. |

| Timeframe | 7–14 Days | Allows for thermodynamic equilibrium. |

X-Ray Diffraction Workflow

Diagram: Crystallographic Pipeline

Caption: Workflow from crystal selection to refined structural model.

Data Collection Parameters

-

Temperature: Maintain at 100 K using a nitrogen cryostream. This reduces thermal vibration (ellipsoids) of the naphthalene ring and prevents disorder in the ethylamine chain.

-

Radiation Source:

-

Mo K

( -

Cu K

(

-

Structural Analysis & Refinement

Once the dataset is collected, the structure is solved using Intrinsic Phasing (SHELXT) and refined (SHELXL).

Space Group Determination

For the enantiopure (S)- or (R)-isomer, expect a non-centrosymmetric space group (e.g., P2₁ or P2₁2₁2₁).[1] If the sample is racemic, it will likely crystallize in a centrosymmetric group (e.g., P2₁/c or Pbca).

Key Structural Metrics to Validate

Researchers must extract and report the following geometric parameters to validate the pharmacophore model:

| Geometric Parameter | Expected Range | Significance |

| Naphthalene Planarity | RMSD < 0.02 Å | Confirms aromatic rigidity; deviations indicate packing stress. |

| Torsion Angle ( | Defines "Folded" (60°) vs "Extended" (180°) conformation. | |

| H-Bond Length | N...Cl distance (3.1 - 3.2 Å) | Critical for lattice stability; usually 3 distinct H-bonds per chloride. |

| Flack Parameter | Near 0.0 (with u < 0.[1]1) | Confirms absolute stereochemistry (requires high redundancy data). |

Diagram: Intermolecular Packing Logic

Caption: The lattice is constructed via strong ionic H-bonds (N-H...Cl) and stabilized by hydrophobic Pi-stacking of naphthalene rings.

Implications for Drug Development

Polymorphism Screening

Naphthalene derivatives are prone to polymorphism due to the ability of the rings to slide relative to each other (T-shaped vs. Parallel-displaced stacking).

-

Action: Perform Powder X-Ray Diffraction (PXRD) on the bulk batch and compare with the simulated pattern from the Single Crystal (SC-XRD) data. Any discrepancy indicates a second polymorph.

Absolute Configuration

For regulatory approval (FDA/EMA), the specific enantiomer must be identified.

-

If the Flack Parameter is 0.0(4) , the stereochemistry in the model is correct.

-

If 1.0(4) , the structure is the inverted enantiomer.

-

Note: Because Nitrogen and Carbon are light atoms, the Chlorine atom in the salt is essential for providing sufficient anomalous scattering to determine this parameter reliably.

References

-

Blough, B. E., et al. (2005).[2][3][4] "Synthesis and Transporter Binding Properties of 2-Naphthyl Isomers." Journal of Medicinal Chemistry, 48(26).

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A.

-

Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

-

Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures."

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-(Naphthalen-2-yl)propan-2-amine

Executive Summary

The early assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery, serving to de-risk candidates and focus resources on those with the most promising safety profiles.[1] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of 1-(Naphthalen-2-yl)propan-2-amine, a naphthalene-based amine with a structure that warrants thorough toxicological evaluation. We present a multi-assay strategy designed to deliver a robust, interpretable dataset. This approach moves beyond a simple live/dead assessment to probe for distinct mechanisms of cell death, including impacts on metabolic viability, plasma membrane integrity, and the induction of apoptosis. By integrating established colorimetric assays (MTT, LDH) with a more mechanistic fluorescence-based method (Annexin V/PI staining), this guide equips researchers with the rationale and detailed protocols necessary to generate a foundational cytotoxicity profile for this and similar novel chemical entities.

Introduction: The Imperative for Early Cytotoxicity Assessment

1-(Naphthalen-2-yl)propan-2-amine, also known as Naphthylisopropylamine (NIPA), is a synthetic compound belonging to the amphetamine and naphthylaminopropane families.[2] While some related naphthalene derivatives have been explored for various therapeutic applications, including anticancer and antimicrobial activities, the toxicological profile of this specific molecule is not well-characterized in publicly available literature.[3][4]

Notably, studies on structurally similar compounds provide a compelling rationale for a cautious and thorough evaluation. For instance, the related N-methylated analog, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), has demonstrated potential neurotoxic and cardiotoxic effects in animal models.[5] Such findings underscore the necessity of establishing a baseline understanding of a compound's interaction with living cells at the earliest stages of research.

In vitro cytotoxicity assays are indispensable tools in preclinical development, offering a rapid, cost-effective, and ethically responsible alternative to animal testing for initial safety screening.[6][7] A well-designed preliminary screen not only identifies overtly toxic compounds but also provides crucial data to guide subsequent structure-activity relationship (SAR) studies and inform the selection of candidates for further development.[1][8]

This guide outlines a tiered, multi-parametric approach to characterize the cytotoxic profile of 1-(Naphthalen-2-yl)propan-2-amine, ensuring the data generated is both reliable and mechanistically informative.

A Multi-Parametric Strategy for Comprehensive Screening

No single assay can fully capture the complexity of a compound's cytotoxic effects.[9] Therefore, we advocate for a strategy employing orthogonal assays that measure distinct cellular health parameters. This approach mitigates the risk of false negatives and provides a more nuanced understanding of the potential mechanism of cell death.

-

Metabolic Viability Assessment (MTT Assay): The MTT assay is a colorimetric method that serves as a primary indicator of cell viability by measuring mitochondrial function. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The quantity of formazan is directly proportional to the number of viable cells, making this a robust measure of overall cell population health and proliferation.[11] A reduction in the MTT signal can indicate either cell death or a cytostatic effect (inhibition of proliferation).

-

Membrane Integrity Assessment (LDH Assay): To distinguish between cytostatic and cytotoxic effects, we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. Measuring LDH activity in the supernatant provides a direct quantification of cell lysis.[12]

-

Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining): If significant cell death is confirmed by the MTT and LDH assays, it becomes critical to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a powerful method for this purpose.[13] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore to label these early apoptotic cells.[13] Propidium Iodide is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but it can penetrate late apoptotic and necrotic cells.[15] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry or fluorescence microscopy.[14][16]

Experimental Design

Compound Preparation

The test compound, 1-(Naphthalen-2-yl)propan-2-amine, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells, typically ≤0.5%.[17] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the cytotoxicity data.[18] For a preliminary screen, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity versus cell-type-specific effects.

-

A549 (Human Lung Carcinoma): A widely used and robust cancer cell line, representing a model for screening potential anticancer activity.

-

MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, "normal" cell line used to assess general cytotoxicity and determine a compound's therapeutic index (selectivity for cancer cells over normal cells).[19][20]

-

SH-SY5Y (Human Neuroblastoma): A human-derived neuronal cell line, included to specifically investigate the potential for neurotoxicity as suggested by data on a related compound.[5]

All cell lines should be cultured according to supplier recommendations (e.g., ATCC) in their respective media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow

The overall workflow provides a systematic progression from initial viability screening to more detailed mechanistic investigation.

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies for assessing cell viability.[11][17]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 1-(Naphthalen-2-yl)propan-2-amine. Include wells for vehicle control (medium + DMSO) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[17][21]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

Protocol: LDH Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[12][22]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared under identical conditions.

-

Establish Controls: On the same plate, designate triplicate wells for:

-

Spontaneous LDH Release: Cells treated with vehicle control.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

-

Background Control: Medium only.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[12]

-

Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light.[12][22] Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid) if required by the kit.[12] Measure the absorbance at 490 nm.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol is for flow cytometric analysis to differentiate apoptotic and necrotic cells.[14][15]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (typically at its IC50 concentration and one concentration above) for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (e.g., 500 x g for 5 minutes).[14]

-

Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

For MTT Assay: Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay: Percent Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism.

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values (µM) of 1-(Naphthalen-2-yl)propan-2-amine after 48-hour exposure.

| Cell Line | Assay | IC50 (µM) |

| A549 (Cancer) | MTT | 15.2 |

| MRC-5 (Normal) | MTT | 85.7 |

| SH-SY5Y (Neuronal) | MTT | 9.8 |

This table would be populated with experimental data.

Interpreting Multi-Assay Data

The combination of assay results provides a powerful diagnostic tool for understanding the mechanism of cytotoxicity.

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kosheeka.com [kosheeka.com]

- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

A Validated HPLC-UV Method for the Quantification of 1-(Naphthalen-2-yl)propan-2-amine: Application Note and Protocol

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 1-(Naphthalen-2-yl)propan-2-amine. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in research and pharmaceutical development settings.[1][2] The protocol employs a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, modified with formic acid to ensure optimal peak symmetry and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental protocols, validation results, and a standard operating procedure for routine analysis.

Introduction and Scientific Rationale

1-(Naphthalen-2-yl)propan-2-amine, also known as Naphthylisopropylamine (NIPA), is an aromatic amine of significant interest in chemical and pharmaceutical research.[3] Its structure, featuring a naphthalene moiety, makes it a valuable scaffold in medicinal chemistry.[4] Accurate quantification of this compound is critical for purity assessments, stability studies, and quality control in various stages of drug development.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for non-volatile and semi-volatile organic compounds like aromatic amines due to its high resolution, sensitivity, and reproducibility.[5]

Methodology Rationale:

-

Reversed-Phase Chromatography: The analyte possesses a prominent hydrophobic naphthalene ring system, making it ideally suited for retention and separation on a non-polar stationary phase, such as a C18 column.[5][6]

-

Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides excellent solvating power for the analyte. Acetonitrile is often chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase is critical. 1-(Naphthalen-2-yl)propan-2-amine is a basic compound; the acidic mobile phase ensures the primary amine group is consistently protonated. This minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.

-

UV Detection: The naphthalene chromophore within the analyte's structure exhibits strong ultraviolet (UV) absorbance.[7] Based on the known absorbance characteristics of naphthalene derivatives, which show strong absorption bands, a detection wavelength of 280 nm was selected to ensure high sensitivity and specificity.[7][8]

Materials and Methods

Reagents and Chemicals

-

1-(Naphthalen-2-yl)propan-2-amine reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade, ~99%)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

-

UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(Naphthalen-2-yl)propan-2-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Calibration Standards (5 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines.[2][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][10]

Caption: Logical flow of analytical method development and validation.

System Suitability

Protocol: A standard solution (e.g., 100 µg/mL) was injected six consecutive times before the start of the validation experiments. Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%

-

Tailing factor < 2.0

-

Theoretical plates > 2000

Results: All system suitability criteria were met, indicating the system was performing adequately.

Specificity

Protocol: A solution of the diluent (blank) was injected to demonstrate that no interfering peaks were present at the retention time of the analyte. Results: The chromatogram of the blank showed no significant peaks at the retention time of 1-(Naphthalen-2-yl)propan-2-amine, confirming the method's specificity.

Linearity and Range

Protocol: Calibration standards were prepared at seven concentration levels ranging from 5 to 200 µg/mL. Each level was injected in triplicate. A calibration curve was generated by plotting the mean peak area against the concentration. Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

-

The y-intercept should be insignificant compared to the response of the lowest standard.

Results:

| Parameter | Result |

| Linear Range | 5 - 200 µg/mL |

| Correlation Coefficient (r²) | 0.9997 |

| Regression Equation | y = 45872x + 12054 |

The method demonstrated excellent linearity over the specified range.[2][11]

Accuracy

Protocol: Accuracy was determined by the spike recovery method. A known amount of analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration; e.g., 80, 100, and 120 µg/mL). Each level was prepared and analyzed in triplicate. Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.

Results:

| Spiked Level | Mean Recovery (%) | %RSD |

| 80% (80 µg/mL) | 99.5 | 0.8 |

| 100% (100 µg/mL) | 100.3 | 0.5 |

| 120% (120 µg/mL) | 99.8 | 0.6 |

The results confirm the accuracy of the method for quantifying the analyte.[12]

Precision

Protocol:

-

Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level (100 µg/mL) were performed on the same day.

-

Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst.

Acceptance Criteria: RSD should be ≤ 2.0%.

Results:

| Precision Type | %RSD |

| Repeatability | 0.7% |

| Intermediate Precision | 1.1% |

The low RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

| Parameter | Result |

| LOD | 1.5 µg/mL |

| LOQ | 4.8 µg/mL |

The LOQ was confirmed to be above the lowest point of the linear range.

Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied were:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic component)

Acceptance Criteria: System suitability parameters must be met, and the change in peak area should not be significant.

Results: The method was found to be robust, with no significant impact on the results or system suitability when minor changes were made to the method parameters.

Standard Operating Protocol (SOP) for Quantification

This section provides a streamlined workflow for the routine analysis of 1-(Naphthalen-2-yl)propan-2-amine samples.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. database.ich.org [database.ich.org]

- 3. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. agilent.com [agilent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. intuitionlabs.ai [intuitionlabs.ai]

- 11. m.youtube.com [m.youtube.com]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Characterizing the Efficacy of 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) as a Dual Monoamine Releaser

Abstract & Introduction

The development of non-neurotoxic psychostimulants for the treatment of addiction and central nervous system (CNS) disorders relies heavily on the precise characterization of monoamine transporter interactions. 1-(Naphthalen-2-yl)propan-2-amine , commonly referred to in literature as PAL-287 , represents a unique class of substrate-type releasers. Unlike traditional amphetamines, PAL-287 acts as a non-neurotoxic dual releaser of dopamine (DA) and serotonin (5-HT) with minimal locomotor stimulation.